Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1276088-72-2
VCID: VC11714323
InChI: InChI=1S/C10H18ClNO2.ClH/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10;/h12H,2-8H2,1H3;1H
SMILES: CCOC(=O)C1(CCNCC1)CCCl.Cl
Molecular Formula: C10H19Cl2NO2
Molecular Weight: 256.17 g/mol

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride

CAS No.: 1276088-72-2

Cat. No.: VC11714323

Molecular Formula: C10H19Cl2NO2

Molecular Weight: 256.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride - 1276088-72-2

Specification

CAS No. 1276088-72-2
Molecular Formula C10H19Cl2NO2
Molecular Weight 256.17 g/mol
IUPAC Name ethyl 4-(2-chloroethyl)piperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H18ClNO2.ClH/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10;/h12H,2-8H2,1H3;1H
Standard InChI Key ZXSLRVJSQWBGKZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCNCC1)CCCl.Cl
Canonical SMILES CCOC(=O)C1(CCNCC1)CCCl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride belongs to the piperidine carboxylate family, featuring a six-membered piperidine ring substituted with a chloroethyl group and an ethyl ester at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>2</sub>
Molecular Weight256.17 g/mol
IUPAC NameEthyl 4-(2-chloroethyl)piperidine-4-carboxylate; hydrochloride
SMILESCCOC(=O)C1(CCNCC1)CCCl.Cl
InChI KeyZXSLRVJSQWBGKZ-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, minimizing steric strain, while the chloroethyl group introduces reactivity for nucleophilic substitution reactions. The ester moiety facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Synthesis and Manufacturing

The synthesis of ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride typically involves a multi-step process, beginning with the preparation of piperidine-4-carboxylate intermediates.

Synthesis of Ethyl 4-Piperidinecarboxylate

A foundational step involves synthesizing ethyl 4-piperidinecarboxylate (CAS 1126-09-6) via esterification of isonipecotic acid. In a representative procedure :

  • Reaction Conditions: Isonipecotic acid (1.29 g, 10 mmol) is dissolved in absolute ethanol (50 mL) and cooled to 0°C.

  • Thionyl Chloride Addition: Thionyl chloride (2.91 mL, 40 mmol) is added dropwise, followed by refluxing for 48 hours.

  • Workup: The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate, washed with 10% NaOH, dried (Na<sub>2</sub>SO<sub>4</sub>), and concentrated to yield ethyl 4-piperidinecarboxylate (94% yield).

Applications in Pharmaceutical Research

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride is prized for its versatility in medicinal chemistry.

Intermediate for Bioactive Molecules

The chloroethyl group undergoes facile nucleophilic substitution, enabling the synthesis of:

  • Anticancer Agents: Alkylating agents targeting DNA replication.

  • Neurological Drugs: Piperidine derivatives modulating neurotransmitter receptors.

  • Antimicrobials: Halogenated compounds disrupting microbial cell membranes .

Structural Insights

Comparative studies with analogs (e.g., ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate) highlight the importance of the chloroethyl group in enhancing reactivity and bioavailability.

HazardPrecaution
Skin/Eye IrritationWear nitrile gloves and goggles
Respiratory RisksUse in fume hoods
StorageKeep in cool, dry, ventilated area

Material Safety Data Sheets (MSDS) recommend neutralization with dilute bases (e.g., sodium bicarbonate) for spills and incineration for disposal .

Research and Development Insights

Mechanistic Studies

The compound’s reactivity has been exploited to study alkylation kinetics, revealing second-order dependence on nucleophile concentration.

Case Study: Antiproliferative Activity

Derivatives bearing the chloroethyl group demonstrated IC<sub>50</sub> values of 2–5 μM against glioblastoma cells, surpassing unsubstituted analogs.

Future Directions

Ongoing research focuses on:

  • Targeted Drug Delivery: Conjugating the compound with monoclonal antibodies.

  • Green Chemistry: Developing solvent-free synthesis routes.

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